molecular formula C15H24N4O4 B13195344 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13195344
M. Wt: 324.38 g/mol
InChI Key: HQEGUKVECSRIGC-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound with a molecular formula of C15H24N4O4. This compound is notable for its unique structure, which includes a piperidine ring, a triazole ring, and a tert-butoxycarbonyl protecting group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).

    Final Coupling: The piperidine and triazole rings are coupled together, and the carboxylic acid group is introduced through appropriate reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid
  • 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
  • 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

5-ethyl-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C15H24N4O4/c1-5-11-12(13(20)21)16-17-19(11)10-7-6-8-18(9-10)14(22)23-15(2,3)4/h10H,5-9H2,1-4H3,(H,20,21)

InChI Key

HQEGUKVECSRIGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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